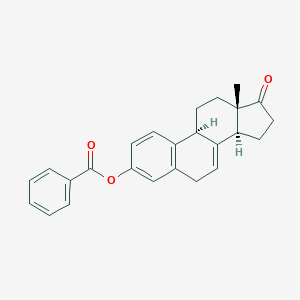

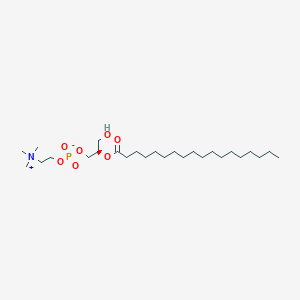

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

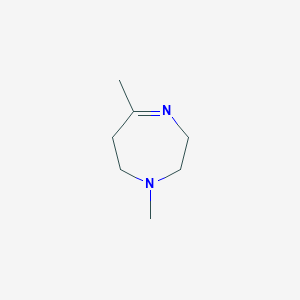

The compound "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant, antianxiety, anti-HIV, and adrenoceptor antagonistic activities . The presence of a methoxyphenoxy group and a piperazin-1-yl moiety suggests that this compound may interact with various biological targets, potentially leading to a range of therapeutic effects.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds has been reported to start from acetylfuran or ferulic acid, followed by reactions such as Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . The final products are typically characterized using techniques like IR, NMR, and mass spectrometry to confirm their structures.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with multiple chiral centers and aromatic rings that may influence their biological activity. For example, the crystal structure of a related compound, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was determined using X-ray diffraction, revealing coplanar rings and dihedral angles that contribute to the molecule's three-dimensional shape . Such structural features are crucial for the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a methoxy group and a piperazin-1-yl moiety suggests that the compound could participate in nucleophilic substitution reactions, as well as potential interactions with enzymes or receptors in biological systems . The specific chemical reactions that "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" may undergo would depend on the context of its use, such as in drug synthesis or metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of a dihydrochloride salt form suggests increased water solubility, which is beneficial for biological applications . The methoxy and piperazin-1-yl groups may also affect the compound's lipophilicity and ability to cross biological membranes, impacting its pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis:

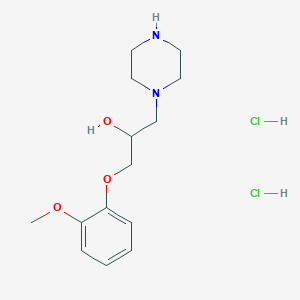

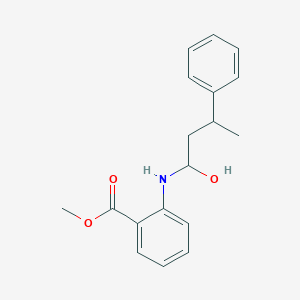

- A study conducted a comprehensive NMR analysis of a structurally similar compound, "(+/-)-1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt," employing techniques like DEPT, H-H COSY, as well as HMQC and HMBC heteronuclear correlation techniques (Qin et al., 2005).

Pharmacological Applications:

- Research focused on the synthesis of new compounds with a structure similar to "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride," exploring their potential as antidepressants. This involved evaluating their activity on 5-HT1A serotonin receptors and serotonin transporters, revealing high nanomolar affinity for both (Martínez et al., 2001).

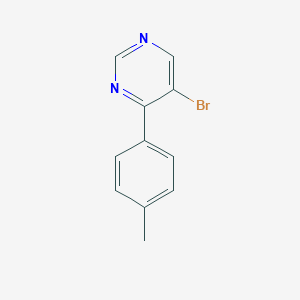

- Another study synthesized various 1,4-substituted piperazine derivatives, including compounds structurally similar to the one , and evaluated their affinity toward alpha 1- and alpha 2-receptors. This study is significant as it elucidates the potential use of these compounds in targeting specific receptor sites (Marona et al., 2011).

Structural and Binding Analysis:

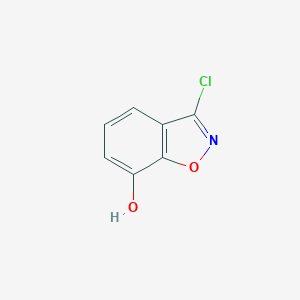

- Research on a compound closely related to "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" involved conformational analysis using time-dependent density functional theory (TDDFT) calculations and X-ray crystallography. This study aimed to understand the binding mechanism of such compounds with α1A-adrenoceptor, which can serve as a basis for drug design (Xu et al., 2016).

Antitumor Activity:

- A study synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities. These compounds included a moiety structurally similar to "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" (Kumar et al., 2017).

- Another study focused on the synthesis and antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, highlighting the potential of such compounds in cancer research (Hakobyan et al., 2020).

Eigenschaften

IUPAC Name |

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQSZWAUFWJKAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)